molecular formula C16H12Cl2N6O5 B10951716 N-(3,4-dichlorophenyl)-2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide

N-(3,4-dichlorophenyl)-2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinecarboxamide

Cat. No.: B10951716
M. Wt: 439.2 g/mol
InChI Key: WJPHWSGXISRMKR-UHFFFAOYSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE is a complex organic compound that features a combination of chlorinated phenyl, nitro-pyrazole, and furyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dichlorophenyl hydrazine, followed by the introduction of the furyl group through a carbonylation reaction. The final step involves the coupling of the nitro-pyrazole moiety under controlled conditions to ensure the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the carbonylation step and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide and acetonitrile are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DICHLOROPHENYL)-2-({5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)-1-HYDRAZINECARBOXAMIDE: shares structural similarities with other hydrazinecarboxamide derivatives and nitro-pyrazole compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H12Cl2N6O5

Molecular Weight

439.2 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[5-[(4-nitropyrazol-1-yl)methyl]furan-2-carbonyl]amino]urea

InChI

InChI=1S/C16H12Cl2N6O5/c17-12-3-1-9(5-13(12)18)20-16(26)22-21-15(25)14-4-2-11(29-14)8-23-7-10(6-19-23)24(27)28/h1-7H,8H2,(H,21,25)(H2,20,22,26)

InChI Key

WJPHWSGXISRMKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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